molecular formula C17H22N2O B1670909 Doxylamine succinate CAS No. 562-10-7

Doxylamine succinate

Cat. No.: B1670909
CAS No.: 562-10-7
M. Wt: 270.37 g/mol
InChI Key: HCFDWZZGGLSKEP-UHFFFAOYSA-N
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Description

Doxylamine succinate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . This medication works by blocking certain natural substances (histamine, acetylcholine) that your body makes . This effect helps to relieve allergy/cold symptoms such as watery eyes, runny nose, and sneezing . Doxylamine is also used to help you relax and fall asleep .


Synthesis Analysis

This compound can be synthesized by reacting acetophenone and phenylboric acid using a chiral ligand, diethylzin, and Ti (iPO)4 in toluene solvent. This is followed by reacting with 2-dimethylaminoethyl chloride and further preparation of its succinate salt .


Molecular Structure Analysis

This compound has a molecular formula of C21H28N2O5 . Its molecular weight is 388.464 . The structure of this compound was confirmed by HPLC and NMR, which were consistent with the structure .


Chemical Reactions Analysis

This compound has been subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The major alkaline degradation product was isolated using a preparative chromatographic technique .


Physical and Chemical Properties Analysis

This compound is a white or creamy white powder . It is soluble in water (1:1), alcohol (1:2), and chloroform (1:2) . The pH of a 1% aqueous solution is between 4.9 and 5.1 .

Scientific Research Applications

Pharmacokinetic Enhancements

Doxylamine succinate's oral bioavailability is limited due to extensive hepatic metabolism. Research aimed at enhancing its bioavailability led to the development of sublingual tablets, which bypass hepatic first-pass metabolism, providing a rapid onset of action and improved bioavailability. This formulation addresses issues like dysphagia and aims to enhance drug permeability through the administration site (Sem et al., 2018).

Food Effects on Pharmacokinetics

A study on the effects of food on the pharmacokinetics of Doxylamine hydrogen succinate 25 mg tablets revealed no significant differences in bioavailability under fed and fasting conditions, indicating that high-fat, high-calorie food intake does not affect the kinetics of Doxylamine in healthy subjects. This finding is crucial for understanding its consistent efficacy regardless of dietary conditions (Videla et al., 2012).

Therapeutic Applications

The FDA approval of Doxylamine-pyridoxine therapy for use in pregnancy highlights its application in managing nausea and vomiting during pregnancy. This decision underscores the importance of evidence-based approval processes for medications, ensuring their safety and efficacy for specific populations (Slaughter et al., 2014).

Dose Proportionality Studies

Research on the dose proportionality between two strengths (12.5 mg and 25 mg) of Doxylamine hydrogen succinate tablets in fasting state among healthy volunteers demonstrated a predictable and linear increase in systemic exposure over the therapeutic dose range. This study supports the dose-dependent efficacy of Doxylamine, with both doses being safe and well tolerated (Videla et al., 2013).

Novel Formulations

Exploration into fast-dissolving buccal films of this compound for nausea and vomiting prevention in pregnancy presents an innovative delivery method. These films provide rapid drug release and absorption, demonstrating the ongoing efforts to improve patient compliance and comfort (Vidyadhara, 2016).

Safety and Hazards

Doxylamine may cause serious side effects. Common side effects may include drowsiness, dizziness, headache, constipation, stomach upset, blurred vision, decreased coordination, or dry mouth/nose/throat . To reduce the risk of dizziness and lightheadedness, get up slowly when rising from a sitting or lying position . If any of these effects last or get worse, contact your doctor or pharmacist promptly .

Future Directions

Doxylamine succinate is usually taken only for a short time until your symptoms clear up . Do not use doxylamine to treat insomnia in a child younger than 12 years old . Ask a doctor before using this medicine to treat cold or allergy symptoms in a child younger than 6 years old . If you continue to have difficulty sleeping for longer than 2 weeks, contact your doctor .

Biochemical Analysis

Biochemical Properties

Doxylamine succinate functions predominantly via antagonism of H1 histamine receptors, thereby attenuating histaminergic neurotransmission . It also exhibits anticholinergic properties, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .

Cellular Effects

This compound influences cell function by blocking the activity of histamine, a natural compound in the body, by binding to H1 histamine receptors . This effect helps to relieve allergy symptoms such as watery eyes, runny nose, and sneezing .

Molecular Mechanism

This compound acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . This action is responsible for its antihistamine and sedative properties . It also has anticholinergic effects, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .

Temporal Effects in Laboratory Settings

This compound has an elimination half-life of approximately 10 hours in healthy adults . For complete systemic elimination, it takes an average of 2.29 days .

Dosage Effects in Animal Models

In dogs, this compound is administered at a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h . In horses, the dosage is 0.55 mg/kg IV (slowly), IM or SQ q8-12h . High doses can cause serious side effects such as vomiting, tremors, seizures, coma, and even death .

Metabolic Pathways

Though the specific metabolism pathways for this compound aren’t fully elucidated, it is believed to undergo hepatic metabolism via CYP450 (cytochrome P450) enzymes . Some have gone as far as to hypothesize that CYP2D6 isoenzymes have the highest affinity for this compound metabolism .

Transport and Distribution

This compound is easily absorbed from the gastrointestinal tract . It is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with histamine H1 receptors and muscarinic acetylcholine receptors, which are located on the cell surface . Therefore, this compound likely localizes to the cell membrane where these receptors are found.

Properties

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
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InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3
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InChI Key

HCFDWZZGGLSKEP-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
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Molecular Formula

C17H22N2O
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DSSTOX Substance ID

DTXSID1022970
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Molecular Weight

270.37 g/mol
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Physical Description

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid
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Boiling Point

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG
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Solubility

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids.
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Vapor Pressure

Slightly volatile
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Mechanism of Action

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects.
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Color/Form

LIQ

CAS No.

469-21-6, 76210-47-4, 562-10-7
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Melting Point

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxylamine succinate
Reactant of Route 2
Doxylamine succinate
Reactant of Route 3
Doxylamine succinate
Reactant of Route 4
Doxylamine succinate
Reactant of Route 5
Doxylamine succinate
Reactant of Route 6
Doxylamine succinate

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